molecular formula C7H12N2 B3296314 1H-Imidazole, 5-methyl-1-(1-methylethyl)- CAS No. 89290-98-2

1H-Imidazole, 5-methyl-1-(1-methylethyl)-

Cat. No.: B3296314
CAS No.: 89290-98-2
M. Wt: 124.18 g/mol
InChI Key: HVGPINPKKUALLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 5-methyl-1-(1-methylethyl)- is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and an isopropyl group at the 1-position. This compound is part of the broader class of imidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Another method includes the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of sodium or potassium hydroxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 5-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, such as bromoalkanes.

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives.

Scientific Research Applications

1H-Imidazole, 5-methyl-1-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

  • 1H-Imidazole, 1-methyl-
  • 1H-Imidazole, 4-methyl-
  • 1H-Imidazole, 2-methyl-

Comparison: 1H-Imidazole, 5-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted imidazoles, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-methyl-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)9-5-8-4-7(9)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPINPKKUALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710935
Record name 5-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89290-98-2
Record name 5-Methyl-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Reactant of Route 4
1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
1H-Imidazole, 5-methyl-1-(1-methylethyl)-
Reactant of Route 6
1H-Imidazole, 5-methyl-1-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.